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Compound of Interest

Compound Name: 2-Chloro-4-ethoxybenzaldehyde

Cat. No.: B1356691 Get Quote

Spectroscopic Comparison of 2-Chloro-4-
ethoxybenzaldehyde and its Derivatives
A detailed spectroscopic analysis is fundamental for researchers, scientists, and drug

development professionals in the structural elucidation and purity assessment of synthesized

organic compounds. This guide provides a comparative overview of the spectroscopic data for

2-Chloro-4-ethoxybenzaldehyde and its structurally related derivatives. The data presented

herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS), serves as a valuable resource for compound identification and characterization.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2-Chloro-4-
ethoxybenzaldehyde and a selection of its derivatives. These derivatives have been chosen

to illustrate the influence of substituent changes on the spectroscopic properties.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
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Compound
Aldehydic
Proton (s)

Aromatic
Protons (m)

Ethoxy/Met
hoxy
Protons

Other
Protons

Solvent

2-Chloro-4-

ethoxybenzal

dehyde

~10.3 ~6.9-7.8
~4.1 (q), ~1.4

(t)
- CDCl₃

2-

Ethoxybenzal

dehyde

10.45 6.9-7.8
4.15 (q), 1.45

(t)
- CDCl₃

4-

Ethoxybenzal

dehyde[1][2]

9.87 6.9-7.8
4.12 (q), 1.45

(t)
- CDCl₃

2-

Methoxybenz

aldehyde[3]

10.45 - 3.82 (s) 7.25-7.80 (m) DMSO-d6

4-

Methoxybenz

aldehyde[4]

9.94 - 3.82 (s) 7.0-7.8 (m) CDCl₃

4-

Chlorobenzal

dehyde[4]

9.99 7.5-7.8 (m) - - CDCl₃

2-

Methylbenzal

dehyde[3][4]

10.26 7.25-7.79 (m) - 2.66 (s) CDCl₃

Note: Chemical shifts are approximate and can vary based on solvent and experimental

conditions. s = singlet, t = triplet, q = quartet, m = multiplet.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
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Compoun
d

C=O
Aromatic
C-O/C-Cl

Aromatic
C-H/C-C

Ethoxy/M
ethoxy C

Other C Solvent

2-Chloro-4-

ethoxybenz

aldehyde

~189

~163 (C-

O), ~135

(C-Cl)

~113-132 ~64, ~14 - CDCl₃

2-

Ethoxyben

zaldehyde

189.9 161.7

113.1,

121.0,

128.8,

136.2

64.5, 14.7 - CDCl₃

4-

Ethoxyben

zaldehyde[

1]

190.7 164.5

114.7,

129.9,

131.9

63.9, 14.6 - CDCl₃

2-

Methoxybe

nzaldehyd

e[4]

189.4 161.5

111.4,

120.3,

124.5,

128.0,

135.7

55.3 - CDCl₃

4-

Methoxybe

nzaldehyd

e[4]

191.9 160.0

112.0,

121.3,

123.3,

129.9,

137.7

55.3 - CDCl₃

4-

Chlorobenz

aldehyde[4

]

192.5
136.5 (C-

Cl)

129.1,

129.8,

134.6

- - CDCl₃

2-

Methylbenz

aldehyde[4

]

192.8 -

126.3,

131.8,

132.1,

133.7,

134.2,

140.6

- 19.9 CDCl₃
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Table 3: IR Spectroscopic Data (Key Absorptions in cm⁻¹)

Compound
C=O
Stretch

C-O Stretch
(Aromatic
Ether)

C-Cl Stretch
Aromatic C-
H Stretch

Aliphatic C-
H Stretch

2-Chloro-4-

ethoxybenzal

dehyde

~1680-1700 ~1250-1300 ~700-800 ~3000-3100 ~2850-2980

2-

Ethoxybenzal

dehyde

1685 1245 - 3065 2980, 2935

4-

Ethoxybenzal

dehyde[2]

~1680 ~1250 - ~3070 ~2980

4-

Methoxybenz

aldehyde[2]

~1680 ~1250 - ~3070 ~2970

4-

Chlorobenzal

dehyde

~1700 - ~750 ~3080 -

Table 4: Mass Spectrometry Data (Key Fragments m/z)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8399430/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8399430/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1356691?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound
Molecular
Ion [M]⁺

[M-H]⁺ [M-CHO]⁺
[M-
CH₂CH₃]⁺ /
[M-CH₃]⁺

Other Key
Fragments

2-Chloro-4-

ethoxybenzal

dehyde

184/186 183/185 155/157 155/157 127/129

2-

Ethoxybenzal

dehyde

150 149 121 121 93, 65

4-

Ethoxybenzal

dehyde[5]

150 149 121 121 93, 65

4-

Methoxybenz

aldehyde

136 135 107 121 92, 77

4-

Chlorobenzal

dehyde

140/142 139/141 111/113 - 75

Experimental Protocols
The data presented in this guide is typically acquired using the following standard experimental

methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy[6] A sample of the compound (5-10 mg) is

dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), and placed in an NMR

tube. ¹H and ¹³C NMR spectra are then recorded on a spectrometer, for instance, a 300 or 400

MHz instrument.[7] For ¹H NMR, the spectral width is typically set from 0 to 12 ppm, and

chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm). For ¹³C

NMR, the spectral width is generally set from 0 to 200 ppm with proton decoupling, and

chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.2 ppm).[7]

Infrared (IR) Spectroscopy[7] For liquid samples, the IR spectrum is often obtained using the

Attenuated Total Reflectance (ATR) technique. A small amount of the neat liquid is applied
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directly to the ATR crystal. The spectrum is typically recorded in the mid-infrared range from

4000 to 650 cm⁻¹.[7] A background spectrum of the clean ATR crystal is taken prior to the

sample analysis and is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS) Electron Ionization (EI) mass spectrometry is a common method for

volatile compounds. The sample is introduced into the mass spectrometer, vaporized, and then

ionized by a high-energy electron beam (typically 70 eV). This process causes the molecule to

fragment. The resulting positively charged ions are separated based on their mass-to-charge

ratio (m/z) and detected, generating a mass spectrum that shows the relative abundance of

each ion.

Visualized Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic

characterization of a substituted benzaldehyde, such as 2-Chloro-4-ethoxybenzaldehyde.

Synthesis Spectroscopic Analysis

Starting Materials
(e.g., 2-Chloro-4-hydroxybenzaldehyde) Williamson Ether Synthesis

Reagents
(e.g., Ethyl iodide, Base)

Reaction Workup
(Extraction, Washing)

Purification
(Column Chromatography)

Pure Product
(2-Chloro-4-ethoxybenzaldehyde)

NMR Spectroscopy
(¹H, ¹³C)

IR Spectroscopy

Mass Spectrometry

Structural Elucidation
& Purity Assessment

Click to download full resolution via product page

Caption: Workflow for Synthesis and Spectroscopic Analysis.

This guide provides a foundational comparison of the spectroscopic features of 2-Chloro-4-
ethoxybenzaldehyde and its derivatives. Researchers can utilize this information for the
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identification and structural verification of these and similar compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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